

# Measuring the Zeta Potential of DOGS Liposomes: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Dioleoyl-sn-glycero-3-succinate

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## Introduction

Liposomes are versatile nanocarriers for drug delivery, and their surface properties are critical for their stability, biocompatibility, and interaction with biological systems. The zeta potential is a key parameter that characterizes the surface charge of liposomes and is crucial for predicting their in vivo behavior. This document provides detailed application notes and protocols for measuring the zeta potential of liposomes formulated with 1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl (DOGS-NTA-Ni), a chelator lipid used for the site-specific attachment of histidine-tagged molecules.

Zeta potential is the electrical potential at the slipping plane of a particle in a solution, and its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. A high absolute zeta potential (typically  $> \pm 30$  mV) is associated with good colloidal stability, preventing aggregation of the liposomes. The incorporation of the acidic lipid derivative DOGS-NTA-Ni is expected to impart a negative charge to the liposome surface, influencing its stability and interaction with biological components.<sup>[1]</sup>

## Principle of Zeta Potential

The surface of a liposome in an aqueous medium acquires a charge due to the ionization of lipid headgroups and the adsorption of ions from the solution. This surface charge attracts a

layer of counter-ions from the surrounding medium, forming an electrical double layer. The inner, tightly bound layer of ions is called the Stern layer, while the outer, more diffuse layer is the diffuse layer. The zeta potential is the electrical potential at the boundary between the Stern layer and the diffuse layer, also known as the slipping plane.

When an electric field is applied to a suspension of liposomes, the charged particles and their associated ion layer will move towards the electrode of opposite charge. The velocity of this movement, known as the electrophoretic mobility, is proportional to the zeta potential.

Electrophoretic light scattering (ELS) is a common technique used to measure the electrophoretic mobility and subsequently calculate the zeta potential.

## Factors Influencing Zeta Potential of DOGS Liposomes

Several factors can significantly influence the zeta potential of DOGS liposomes:

- **pH of the Dispersion Medium:** The ionization state of the carboxylic acid groups in the NTA headgroup of DOGS is highly dependent on the pH of the surrounding medium. At low pH, the carboxylic acid groups will be protonated, resulting in a less negative or even neutral surface charge. As the pH increases, the carboxylic acid groups will deprotonate, leading to a more negative zeta potential.
- **Ionic Strength of the Dispersion Medium:** The ionic strength of the medium affects the thickness of the electrical double layer. In solutions with low ionic strength, the double layer is expanded, resulting in a higher absolute zeta potential. Conversely, in solutions with high ionic strength, the double layer is compressed, leading to a lower absolute zeta potential.[\[2\]](#)
- **Molar Percentage of DOGS-NTA-Ni:** The concentration of the charged lipid, DOGS-NTA-Ni, in the liposome bilayer directly influences the surface charge density. A higher molar percentage of DOGS-NTA-Ni will result in a more negative zeta potential.[\[3\]](#)

## Data Presentation

The following tables summarize the expected trends in the zeta potential of DOGS liposomes under various experimental conditions. Please note that the following data is illustrative and

based on the expected behavior of liposomes containing acidic lipids. Actual experimental values may vary and should be determined empirically.

Table 1: Effect of pH on the Zeta Potential of DOGS Liposomes

pH	Expected Zeta Potential (mV)
4.0	-5 to -15
5.0	-15 to -25
6.0	-25 to -35
7.0	-35 to -45
8.0	-40 to -50
Liposome Composition: DPPC:Cholesterol:DOGS-NTA-Ni (85:10:5 molar ratio) in 10 mM NaCl.	

Table 2: Effect of Ionic Strength on the Zeta Potential of DOGS Liposomes

Ionic Strength (mM NaCl)	Expected Zeta Potential (mV)
1	-45 to -55
10	-35 to -45
50	-20 to -30
100	-10 to -20
150	-5 to -15
Liposome Composition: DPPC:Cholesterol:DOGS-NTA-Ni (85:10:5 molar ratio) at pH 7.4.	

Table 3: Effect of Molar Percentage of DOGS-NTA-Ni on the Zeta Potential of DOGS Liposomes

Molar % of DOGS-NTA-Ni	Expected Zeta Potential (mV)
1	-10 to -20
2.5	-20 to -30
5	-35 to -45
7.5	-45 to -55
10	-50 to -60
Liposome Composition: DPPC:Cholesterol with varying DOGS-NTA-Ni in 10 mM NaCl at pH 7.4.	

## Experimental Protocols

### Protocol 1: Preparation of DOGS Liposomes by Thin-Film Hydration

This protocol describes the preparation of unilamellar DOGS liposomes using the thin-film hydration method followed by extrusion.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-[N-(5-amino-1-carboxypentyl)iminodiacetic acid]succinyl (DOGS-NTA-Ni)
- Chloroform
- Methanol
- Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
- Round-bottom flask

- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Syringes

#### Procedure:

- **Lipid Film Formation:** a. Weigh the desired amounts of DPPC, cholesterol, and DOGS-NTA-Ni and dissolve them in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC). d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin lipid film on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:** a. Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. b. Agitate the flask by hand or on a vortex mixer above the lipid phase transition temperature for 30-60 minutes. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
- **Extrusion:** a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). b. Transfer the MLV suspension to a syringe and connect it to the extruder. c. Pass the liposome suspension through the membrane a specified number of times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) of a defined size.

## Protocol 2: Measurement of Zeta Potential using Electrophoretic Light Scattering (ELS)

This protocol outlines the general procedure for measuring the zeta potential of DOGS liposomes using a Malvern Zetasizer or a similar instrument.

#### Materials:

- DOGS liposome suspension

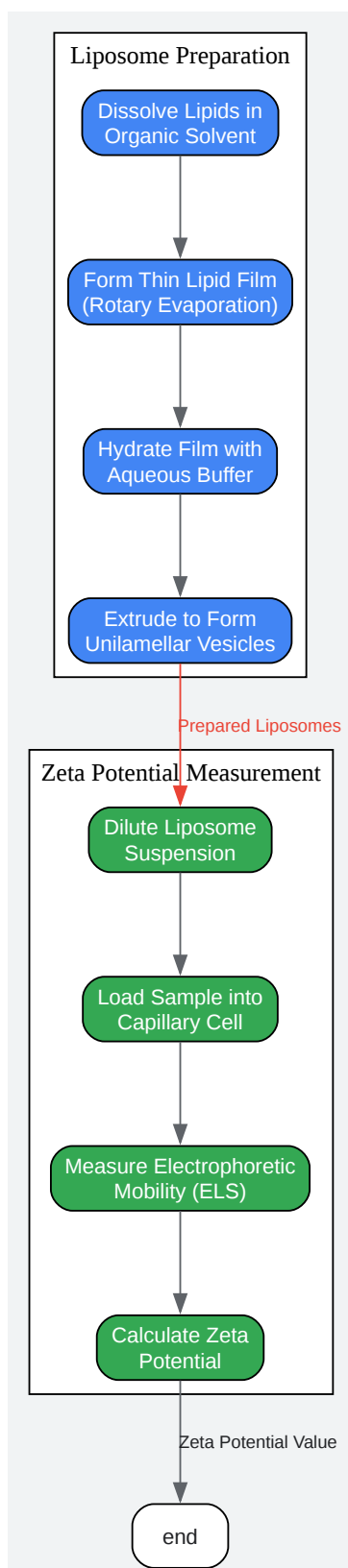
- Dispersion buffer (the same buffer used for liposome preparation or a buffer of known pH and ionic strength)
- Disposable folded capillary cells (e.g., DTS1070)
- Syringe or pipette for sample loading
- Zeta potential analyzer (e.g., Malvern Zetasizer Nano series)

#### Procedure:

- Sample Preparation: a. Dilute the DOGS liposome suspension with the appropriate dispersion buffer to a suitable concentration for measurement. The optimal concentration will depend on the instrument and should be determined empirically to ensure a stable and reproducible signal. A typical starting dilution is 1:100.[4]
- Instrument Setup: a. Turn on the zeta potential analyzer and allow it to warm up according to the manufacturer's instructions. b. In the software, create a new measurement file or select an existing one. c. Define the measurement parameters, including:
  - Dispersant: Select the appropriate dispersant from the software's library or enter the viscosity and dielectric constant of the buffer used.
  - Temperature: Set the measurement temperature (typically 25°C).
  - Cell Type: Select the folded capillary cell.
  - Measurement Type: Select "Zeta Potential".
- Sample Loading: a. Carefully inject the diluted liposome suspension into the folded capillary cell using a syringe or pipette, ensuring that no air bubbles are introduced. b. Fill the cell to the appropriate level as indicated by the manufacturer. c. Securely cap the cell.
- Measurement: a. Place the filled capillary cell into the instrument's cell holder, ensuring it is correctly positioned. b. Allow the sample to equilibrate to the set temperature for a few minutes. c. Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes. d. The software will then calculate the zeta potential using the Helmholtz-Smoluchowski equation or another appropriate model. e. Perform multiple measurements (e.g., 3-5 runs) for each sample to ensure reproducibility.

- Data Analysis: a. The software will provide the mean zeta potential and the zeta potential distribution. b. Analyze the quality of the data by examining the phase plot and the zeta potential distribution graph. A good measurement should show a clear phase shift and a well-defined peak in the distribution.

## Mandatory Visualizations



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)